molecular formula C15H24O B8388931 1-Heptoxy-3,5-dimethylbenzene

1-Heptoxy-3,5-dimethylbenzene

Cat. No.: B8388931
M. Wt: 220.35 g/mol
InChI Key: GYVFIEGIAOWSCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Heptoxy-3,5-dimethylbenzene is an organic compound belonging to the class of ethers Ethers are characterized by an oxygen atom connected to two alkyl or aryl groups This specific compound features a heptyl group (a seven-carbon chain) and a 3,5-dimethylphenyl group (a benzene ring with two methyl groups at positions 3 and 5) connected via an oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Heptoxy-3,5-dimethylbenzene can be synthesized through the Williamson ether synthesis, which involves the reaction of an alkoxide ion with a primary alkyl halide. In this case, the reaction would involve the use of 3,5-dimethylphenol and heptyl bromide in the presence of a strong base such as sodium hydride (NaH) to form the desired ether .

Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity of the product. Catalysts and solvents may also be used to optimize the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-Heptoxy-3,5-dimethylbenzene can undergo various chemical reactions, including:

    Oxidation: The ether can be oxidized to form corresponding aldehydes or ketones.

    Reduction: Reduction reactions can convert the ether into alcohols.

    Substitution: The ether can participate in nucleophilic substitution reactions, where the heptyl or 3,5-dimethylphenyl group is replaced by another group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like halides (Cl-, Br-) or alkoxides (RO-) can be used under basic conditions.

Major Products:

    Oxidation: Aldehydes or ketones.

    Reduction: Alcohols.

    Substitution: New ethers or other substituted products.

Scientific Research Applications

1-Heptoxy-3,5-dimethylbenzene has several applications in scientific research:

    Chemistry: Used as a solvent or reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals, fragrances, and polymers.

Mechanism of Action

The mechanism of action of 1-Heptoxy-3,5-dimethylbenzene depends on its specific application. In chemical reactions, the ether oxygen can act as a nucleophile or electrophile, facilitating various transformations. In biological systems, the compound may interact with enzymes or receptors, influencing biochemical pathways. The exact molecular targets and pathways involved are subject to ongoing research.

Comparison with Similar Compounds

    Ethyl(3,5-dimethylphenyl) ether: Similar structure but with an ethyl group instead of a heptyl group.

    Propyl(3,5-dimethylphenyl) ether: Similar structure but with a propyl group instead of a heptyl group.

    Butyl(3,5-dimethylphenyl) ether: Similar structure but with a butyl group instead of a heptyl group.

Uniqueness: 1-Heptoxy-3,5-dimethylbenzene is unique due to its longer heptyl chain, which can influence its physical and chemical properties, such as solubility, boiling point, and reactivity. This makes it suitable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C15H24O

Molecular Weight

220.35 g/mol

IUPAC Name

1-heptoxy-3,5-dimethylbenzene

InChI

InChI=1S/C15H24O/c1-4-5-6-7-8-9-16-15-11-13(2)10-14(3)12-15/h10-12H,4-9H2,1-3H3

InChI Key

GYVFIEGIAOWSCN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCOC1=CC(=CC(=C1)C)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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reactant
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[Cu]I
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reactant
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Synthesis routes and methods II

Procedure details

A screw cap test tube was charged with n-heptanol (283 μL, 2.00 mmol), 3,5-dimethyliodobenzene (144 μL, 1.00 mmol), CuI (4.75 mg, 0.025 mmol), 1,10-phenanthroline (1.80 mg, 0.01 mmol), Cs2CO3 (977 mg, 3.00 mmol) and o-xylene (1 mL). The test tube was sealed with a screw cap. The reaction mixture was stirred magnetically and heated at 120° C. for 19 hours. The reaction mixture was allowed to reach room temperature. Dodecane (227 μL, 1.00 mmol; internal standard) was added and a GC sample was filtered through Celite and eluted with CH2Cl2. GC analysis revealed 64% yield of the desired product.
Quantity
283 μL
Type
reactant
Reaction Step One
Quantity
144 μL
Type
reactant
Reaction Step One
Quantity
1.8 mg
Type
reactant
Reaction Step One
Name
Cs2CO3
Quantity
977 mg
Type
reactant
Reaction Step One
Name
CuI
Quantity
4.75 mg
Type
catalyst
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
227 μL
Type
reactant
Reaction Step Two
Yield
64%

Synthesis routes and methods III

Procedure details

A screw cap test tube was charged with n-heptanol (283 μL, 2.00 mmol), 3,5-dimethyliodobenzene (144 μL, 1.00 mmol), CuI (19.0 mg, 0.100 mmol), ligand (0.200 mmol), Cs2CO3 (977 mg, 3.00 mmol) and toluene (1 mL). The test tube was sealed with a screw cap. The reaction mixture was stirred magnetically and heated at 110° C. for 39 hours. The reaction mixture was allowed to reach room temperature. Dodecane (227 μL, 1.00 mmol; internal standard) was added and a GC sample was filtered through Celite and eluted with CH2Cl2. The yield of the desired product was determined using GC analysis; the results are tabulated below.
Quantity
283 μL
Type
reactant
Reaction Step One
Quantity
144 μL
Type
reactant
Reaction Step One
[Compound]
Name
ligand
Quantity
0.2 mmol
Type
reactant
Reaction Step One
Name
Cs2CO3
Quantity
977 mg
Type
reactant
Reaction Step One
Name
CuI
Quantity
19 mg
Type
catalyst
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
227 μL
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

A screw cap test tube was charged with ii-heptanol (283 μl, 2.00 mmol), 3,5-dimethyliodobenzene (144 μL, 1.00 mmol), CuI (19.0 mg, 0.100 mmol), 5-methyl-1,10-phenanthroline (38.8 mg, 0.200 mmol), Cs2CO3 (977 mg, 3.00 mmol) and toluene (0.5 mL). The test tube was sealed with a screw cap. The reaction mixture was stirred magnetically and heated at 70° C. for 23 hours. The reaction mixture was allowed to reach room temperature. Dodecane (227 μL, 1.00 mmol; internal standard) was added and a GC sample was filtered through Celite and eluted with CH2Cl2. GC analysis revealed 68% yield of the desired product.
[Compound]
Name
ii
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
283 μL
Type
reactant
Reaction Step One
Quantity
144 μL
Type
reactant
Reaction Step One
Quantity
38.8 mg
Type
reactant
Reaction Step One
Name
Cs2CO3
Quantity
977 mg
Type
reactant
Reaction Step One
Name
CuI
Quantity
19 mg
Type
catalyst
Reaction Step One
Quantity
0.5 mL
Type
solvent
Reaction Step One
Quantity
227 μL
Type
reactant
Reaction Step Two
Yield
68%

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